molecular formula C12H20N2O2 B6708738 2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide

2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide

Cat. No.: B6708738
M. Wt: 224.30 g/mol
InChI Key: UTFGOVOMPZUYJQ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a hexanamide backbone, a prop-2-ynylamino group, and a 2-oxo substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexanamide Backbone: The initial step involves the preparation of the hexanamide backbone through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Prop-2-ynylamino Group: The next step involves the introduction of the prop-2-ynylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the hexanamide intermediate with propargylamine in the presence of a suitable base.

    Oxidation to Form the 2-Oxo Group: The final step involves the oxidation of the intermediate compound to introduce the 2-oxo group. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 2-oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide
  • 3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide

Uniqueness

2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-4-6-7-10(3)12(16)14-9-11(15)13-8-5-2/h2,10H,4,6-9H2,1,3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFGOVOMPZUYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)NCC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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